

Technical Support Center: Recrystallization of 2-Chloro-N-methyl-5-nitroaniline

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Compound of Interest

Compound Name: 2-chloro-N-methyl-5-nitroaniline

CAS No.: 101513-60-4

Cat. No.: B3045026

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Topic: Optimization of Recrystallization Solvents and Protocols Compound: **2-Chloro-N-methyl-5-nitroaniline** Target Purity: >98% (HPLC/NMR) Target Melting Point: ~110 °C

Executive Summary: The "Best" Solvent

For the specific isomer **2-chloro-N-methyl-5-nitroaniline**, the authoritative consensus from experimental literature identifies Methanol (MeOH) as the primary recrystallization solvent.

Solvent System	Suitability	Outcome Description
Methanol	Excellent	Yields orange prisms. High solubility at boiling point (64.7°C), significantly lower at RT.
Ethanol	Good	Viable alternative; often requires cooling to -20°C for maximum yield.
MeOH / Water	Optimization	Use only if yield in pure MeOH is low. Add water dropwise to the hot solution until turbid.
Toluene	Poor	Risk of "oiling out" due to high boiling point and lipophilicity matching the substrate.

Technical Insight: Unlike its non-methylated parent (2-chloro-5-nitroaniline, mp 118–120°C), the N-methyl derivative has a slightly lower melting point (~110°C) and increased lipophilicity. Methanol provides the optimal polarity balance: it disrupts the crystal lattice at high temperatures but allows the formation of defined prisms upon cooling, minimizing the inclusion of the des-methyl impurity.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates as a supercooled liquid before it can nucleate. It is common in nitroanilines due to their low melting points and high entropy of fusion. Corrective Actions:

- **Temperature Control:** You are cooling the solution too fast. Re-heat to dissolve the oil, then let the flask cool to room temperature slowly (wrap in a towel to insulate).

- **Seed Crystal:** Add a tiny crystal of pure **2-chloro-N-methyl-5-nitroaniline** to the solution when it reaches $\sim 40^{\circ}\text{C}$.
- **Solvent Choice:** If using Toluene or Benzene, switch to Methanol. The higher polarity of methanol stabilizes the crystalline form over the amorphous oil.

Q2: The crystals are dark brown instead of orange. How do I fix this?

Diagnosis: Oxidation products or azo-coupling impurities are present. These are highly colored and can co-crystallize. Protocol:

- Dissolve the crude solid in boiling Methanol.
- Add Activated Carbon (Charcoal) (1-2% by weight).
- Stir at reflux for 5–10 minutes.
- Hot Filter through Celite or a pre-warmed sintered glass funnel to remove the carbon.
- Crystallize the filtrate.^[1]

Q3: What is the target Melting Point for validation?

Standard: The pure N-methyl derivative should melt at 110°C . Note: If your MP is $118\text{--}120^{\circ}\text{C}$, you likely have the unmethylated starting material (2-chloro-5-nitroaniline). If it is $<100^{\circ}\text{C}$, you have a eutectic mixture of impurities.

Step-by-Step Recrystallization Protocol

Follow this self-validating workflow to ensure reproducibility.

Phase 1: Dissolution

- Place crude **2-chloro-N-methyl-5-nitroaniline** in an Erlenmeyer flask.
- Add a stir bar and a minimum volume of Methanol.
- Heat to reflux (approx. 65°C) on a heating block.

- Add additional Methanol dropwise only until the solid just dissolves.
 - Critical: Do not add excess solvent (max 10-15% excess) to avoid yield loss.

Phase 2: Hot Filtration (Impurity Removal)

- Inspect the hot solution.^[2] If insoluble particles (dust, inorganic salts) are visible, filter immediately.
- Pre-warm the glass funnel and filter paper with hot methanol to prevent premature crystallization in the stem.
- Filter the boiling solution into a clean flask.

Phase 3: Crystallization

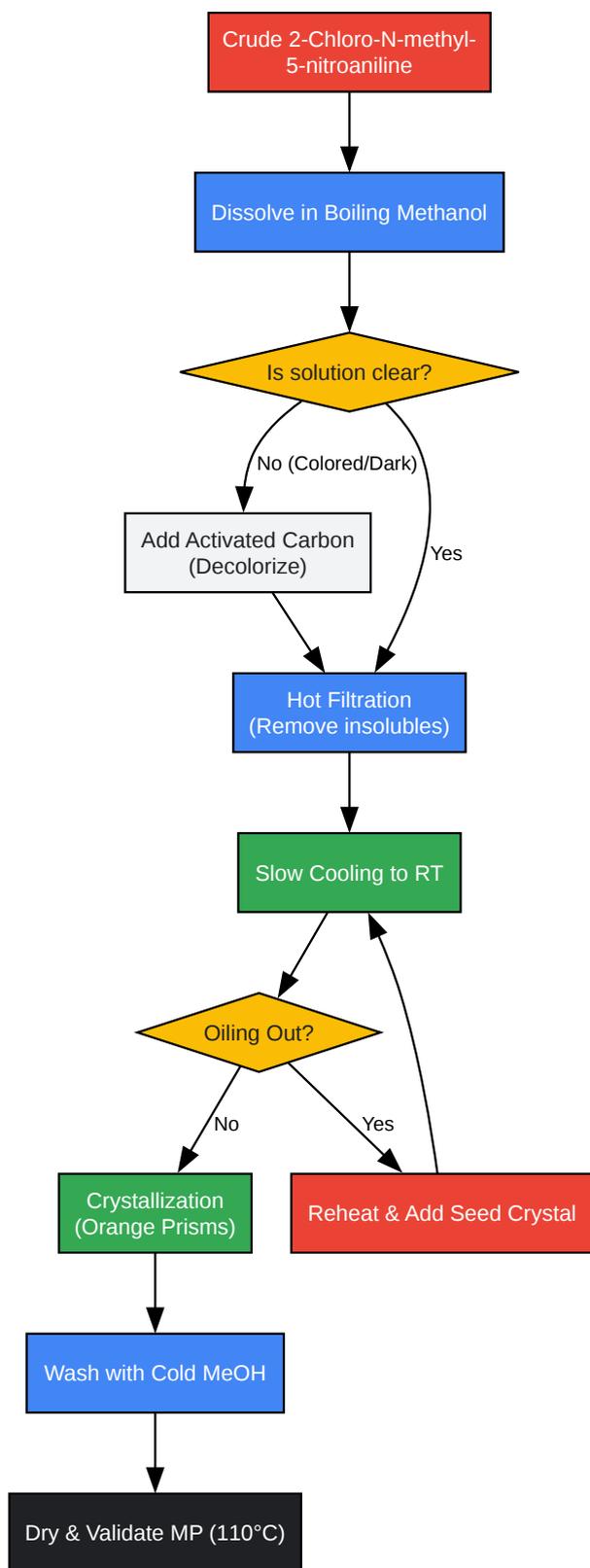
- Remove the filtrate from heat.^[2]
- Cover the flask loosely (e.g., with a Kimwipe or loose stopper) to allow slow evaporation and cooling.
- Allow to stand at Room Temperature (20–25°C) for 2–3 hours.
 - Observation: You should see the formation of distinct orange prisms.
- Optional: If yield is low, place the flask in an ice bath (0-4°C) for 30 minutes.

Phase 4: Isolation

- Collect crystals via vacuum filtration (Buchner funnel).
- Wash the cake with a small volume of ice-cold Methanol.
- Dry under vacuum or in a desiccator.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.



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Caption: Decision tree for the recrystallization of **2-chloro-N-methyl-5-nitroaniline**, addressing common failure modes like oiling out.

References

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Sources

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